Product packaging for Pipoxolan hydrochloride(Cat. No.:CAS No. 18174-58-8)

Pipoxolan hydrochloride

Cat. No.: B094341
CAS No.: 18174-58-8
M. Wt: 387.9 g/mol
InChI Key: JXNQXJVDHXGEPU-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Therapeutic Understanding

Pipoxolan (B1208469) hydrochloride was first synthesized in 1968. google.comgoogle.com For many years, it was clinically used as an antispasmodic agent under the trade name Rowapraxin to alleviate smooth muscle spasms in the gastrointestinal, urogenital, and bronchial tracts. google.commedkoo.comncats.iogoogle.com Its primary mechanism of action in this context was understood to be the relaxation of smooth muscle. medkoo.comncats.io

The therapeutic understanding of pipoxolan has evolved significantly from its initial application. While its antispasmodic effects were attributed to its ability to relax smooth muscle, the underlying molecular mechanisms were not fully elucidated in its early years. google.com It was known to inhibit intestinal contractions induced by various stimuli. medkoo.comncats.io More recent research has delved into its cellular and molecular activities, revealing a broader range of potential therapeutic applications beyond its original use. This has led to a renewed interest in the compound within the pharmaceutical research community.

Current Status in Preclinical and Early-Stage Research

Currently, Pipoxolan hydrochloride is the subject of extensive preclinical and early-stage research, with a significant focus on its potential as an anticancer, anti-inflammatory, and neuroprotective agent. medkoo.compatsnap.com This research is still in the experimental phase and has not been approved for these new indications in humans.

Preclinical studies have demonstrated that pipoxolan can induce apoptosis (programmed cell death) in various cancer cell lines, including leukemia and oral squamous cell carcinoma. medkoo.comnih.gov Research has also shown its ability to inhibit the migration and invasion of lung cancer cells. medkoo.com Furthermore, in animal models, pipoxolan has been found to suppress the proliferation of leukemia cells. medkoo.comncats.io

In the realm of inflammation, studies on murine macrophage cells have shown that pipoxolan can suppress the production of key inflammatory mediators. nih.govnih.govresearchgate.net This suggests a potential role for the compound in modulating inflammatory responses.

The neuroprotective properties of pipoxolan are also an active area of investigation. patsnap.com Research indicates that it may protect nerve cells from damage and support repair processes. patsnap.comresearchgate.net Studies in rodent models of cerebral ischemia have shown that pipoxolan can reduce the area of brain infarction and inhibit neuronal apoptosis. researchgate.net

The table below summarizes key findings from selected preclinical studies on this compound.

Research AreaCell Line/ModelKey Findings
Anticancer Oral Squamous Carcinoma (HSC-3)Induced apoptosis, increased reactive oxygen species. nih.gov
Lung Cancer (CL1-5)Inhibited cell migration and invasion. medkoo.com
Leukemia (U937)Suppressed tumor growth in animal models. nih.gov
Anti-inflammatory Murine Macrophage (RAW 264.7)Inhibited production of nitric oxide, prostaglandin (B15479496) E2, TNF-α, and IL-6. nih.gov
Neuroprotection Rodent model of cerebral ischemiaReduced cerebral infarction area and neuronal apoptosis. researchgate.net

Scope of Academic Inquiry into this compound

Academic inquiry into this compound is currently focused on elucidating the molecular mechanisms that underlie its observed preclinical effects. Researchers are investigating the various signaling pathways and cellular processes that are modulated by the compound.

A primary area of investigation is its mechanism as a smooth muscle relaxant, which involves the inhibition of calcium influx into smooth muscle cells and the modulation of cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com

In the context of its anticancer activity, research is focused on its ability to induce apoptosis through the generation of reactive oxygen species and its effects on the expression of apoptosis-related proteins. nih.gov The inhibition of signaling pathways, such as the PI3K/AKT pathway, is also a key area of study. nih.gov

The anti-inflammatory effects of pipoxolan are being investigated through its influence on transcription factors like NF-κB, AP-1, and STATs, which are crucial in the inflammatory process. nih.govnih.govresearchgate.net Concurrently, its ability to activate the antioxidative factor Nrf2 is being explored. nih.govnih.gov

In neuroprotection research, academic inquiry is centered on its potential to inhibit neuronal apoptosis and modulate signaling pathways such as the Ras/MEK/ERK pathway, which is involved in cell growth and survival. researchgate.net

The table below outlines the primary areas of academic inquiry into the mechanisms of action of this compound.

Area of InquiryInvestigated Mechanisms
Antispasmodic Inhibition of calcium channels, modulation of cAMP levels. patsnap.com
Anticancer Induction of apoptosis, generation of reactive oxygen species, inhibition of PI3K/AKT pathway. nih.gov
Anti-inflammatory Suppression of NF-κB, AP-1, and STATs; activation of Nrf2. nih.govnih.gov
Neuroprotection Inhibition of neuronal apoptosis, modulation of Ras/MEK/ERK signaling pathway. researchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H26ClNO3 B094341 Pipoxolan hydrochloride CAS No. 18174-58-8

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

5,5-diphenyl-2-(2-piperidin-1-ylethyl)-1,3-dioxolan-4-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3.ClH/c24-21-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)26-20(25-21)14-17-23-15-8-3-9-16-23;/h1-2,4-7,10-13,20H,3,8-9,14-17H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXNQXJVDHXGEPU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCC2OC(=O)C(O2)(C3=CC=CC=C3)C4=CC=CC=C4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

23744-24-3 (Parent)
Record name Pipoxolan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID5057672
Record name Pipoxolan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18174-58-8
Record name Pipoxolan hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018174588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipoxolan hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5057672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PIPOXOLAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VIA6WM647S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies and Degradation Pathways of Pipoxolan Hydrochloride

Advanced Synthetic Approaches for Pipoxolan (B1208469) Hydrochloride

The synthesis of Pipoxolan, first reported by Pailer et al. in 1968, involves the construction of its core 5,5-diphenyl-2-(2-(1-piperidinyl)ethyl)-1,3-dioxolan-4-one structure. google.comgoogle.com A plausible and established synthetic route proceeds through the reaction of key precursors, namely benzilic acid and a derivative of propionaldehyde, followed by the introduction of the piperidine (B6355638) moiety.

One documented method describes the reaction of benzilic acid with 3-chloropropionaldehyde diethyl acetal (B89532). scribd.com This reaction forms the intermediate 2-(2-chloroethyl)-5,5-diphenyl-1,3-dioxolan-4-one. In a subsequent step, this chloro-intermediate is reacted with piperidine, which acts as a nucleophile, displacing the chloride to form the pipoxolan free base. scribd.com

The formation of the 1,3-dioxolan-4-one (B8650053) ring from benzilic acid and an aldehyde (or its acetal precursor) is characteristic of an acid-catalyzed acetalization and esterification process. The reaction mechanism can be proposed as follows:

Acetal Hydrolysis: If starting with an acetal like 3-chloropropionaldehyde diethyl acetal, it is first hydrolyzed under acidic conditions to yield the free aldehyde.

Hemiacetal Formation: The carbonyl group of the aldehyde is protonated, increasing its electrophilicity. A hydroxyl group from benzilic acid then attacks the activated carbonyl carbon, forming a hemiacetal intermediate.

Ring Closure (Esterification): The carboxylic acid group of the benzilic acid moiety then undergoes an intramolecular esterification with the remaining hydroxyl group of the hemiacetal. This cyclization, also acid-catalyzed, results in the formation of the five-membered dioxolanone ring and the elimination of a water molecule.

Nucleophilic Substitution: The final step in forming the pipoxolan base involves the nucleophilic substitution of the chlorine atom on the ethyl side chain by piperidine. The nitrogen atom of piperidine attacks the carbon atom bearing the chlorine, displacing it to form the final carbon-nitrogen bond.

The final step in producing the commercially available form of the drug is the conversion of the pipoxolan free base into its hydrochloride salt. medkoo.com This is a standard procedure in pharmaceutical chemistry aimed at improving the compound's stability, solubility, and bioavailability. japsonline.com The salt formation is achieved by treating the pipoxolan base, which is an oily substance, with hydrochloric acid. This acid-base reaction protonates the tertiary amine of the piperidine ring, forming the quaternary ammonium (B1175870) salt, Pipoxolan hydrochloride, which is typically a white crystalline powder. ekb.eg

Comprehensive Analysis of this compound Degradation Kinetics

Forced degradation studies, conducted under conditions recommended by the International Conference on Harmonization (ICH) guidelines, are essential for establishing the intrinsic stability of a drug substance and identifying potential degradation products. japsonline.combiomedres.us this compound has been subjected to various stress conditions, including hydrolysis, oxidation, and heat, to elucidate its degradation pathways. researchgate.netgrafiati.com

This compound is susceptible to hydrolytic degradation in both acidic and alkaline environments. japsonline.com The primary site of instability is the 1,3-dioxolan-4-one ring, which is prone to cleavage. japsonline.comekb.eg

Kinetic studies have been performed across a pH range of 2 to 12, revealing that the degradation follows apparent pseudo-first-order kinetics. researchgate.net In acidic conditions (using 1 M or 2 M HCl), the molecule undergoes hydrolysis, which involves refluxing for several hours. japsonline.comresearchgate.net Similarly, alkaline conditions (using 0.2 M or 1 M NaOH) also lead to the cleavage of the lactone group. ekb.egresearchgate.net One study identified two distinct degradation products under alkaline stress, suggesting an initial cleavage of the lactone to form a product with carboxylic acid and hydroxyl groups, which may be followed by decarboxylation. ekb.eg A more comprehensive study involving reflux in both strong acid and base confirmed that the ultimate degradation product is benzilic acid, which was identified using IR spectroscopy. japsonline.com

The table below summarizes the conditions used in hydrolytic stress testing.

StressorConditionsKinetic ProfilePrimary Degradation Pathway
Acid Hydrolysis 1 M or 2 M HCl, Reflux (6 hrs)Pseudo-first-orderCleavage of the dioxolanone ring
Alkaline Hydrolysis 0.2 M or 1 M NaOH, Reflux (4-6 hrs)Pseudo-first-orderCleavage of the dioxolanone (lactone) ring
pH Range Study Britton-Robinson buffer (pH 2-12), 40-70°CPseudo-first-orderpH-dependent ring cleavage

This table is based on data from forced degradation studies. japsonline.comekb.egresearchgate.net

The stability of this compound has been evaluated under oxidative stress, typically using hydrogen peroxide. researchgate.netresearchgate.net Forced degradation studies have been conducted using 0.33% hydrogen peroxide to induce oxidation. researchgate.net While these studies confirm the molecule's susceptibility to oxidative conditions, the specific structures of the resulting degradation products are not extensively detailed in the available literature.

Interestingly, separate research into the compound's biological activity reveals that Pipoxolan itself can activate antioxidative pathways within cells. nih.gov It has been shown to activate the Nrf2/heme oxygenase-1 (HO-1) pathway, which plays a critical role in cellular defense against oxidative stress. nih.gov This suggests a dual role where the compound can be degraded by strong oxidizing agents externally while promoting antioxidant defenses in a biological context.

Thermal stability is a critical parameter for any pharmaceutical compound. This compound has been subjected to thermal stress as part of forced degradation studies, with tests conducted at 70°C. researchgate.netresearchgate.net While the compound is noted to be stable enough for shipping under ambient temperatures for several weeks, elevated temperatures can lead to decomposition. medkoo.com

Safety data for the compound indicates that hazardous decomposition products generated under fire conditions may include carbon monoxide, carbon dioxide, and hydrogen chloride. chemicalbook.com Detailed kinetic studies on thermal decomposition are not widely published, but the forced degradation tests confirm that heat is a potential factor in the compound's stability profile.

The table below summarizes the identified degradation products of this compound under various stress conditions.

Stress ConditionDegradation Products
Acidic Hydrolysis Benzilic acid (final product) japsonline.com
Alkaline Hydrolysis Intermediate with COOH & OH groups, Benzilic acid (final product) japsonline.comekb.eg
Oxidative Stress Unspecified oxidation products researchgate.net
Thermal Decomposition Carbon Monoxide, Carbon Dioxide, Hydrogen Chloride chemicalbook.com

Pharmacological Mechanisms of Action of Pipoxolan Hydrochloride

Modulation of Ion Channel Dynamics

The interaction of pipoxolan (B1208469) hydrochloride with ion channels is fundamental to its role as a smooth muscle relaxant. By influencing the flow of ions across the cell membrane, it directly impacts cellular excitability and contractility.

A primary mechanism of pipoxolan hydrochloride is its function as a smooth muscle relaxant, achieved through its inhibitory action on L-type calcium channels. iiarjournals.org The contraction of smooth muscle is heavily dependent on the influx of extracellular calcium ions (Ca²⁺) through these channels. iiarjournals.org By binding to and inhibiting L-type calcium channels, pipoxolan induces a conformational change that decreases their permeability to Ca²⁺. iiarjournals.org This reduction in calcium influx lowers the intracellular Ca²⁺ concentration, which in turn leads to a diminished contractile response in smooth muscle tissues. iiarjournals.org This dose-dependent and reversible inhibition is particularly effective in conditions marked by excessive smooth muscle contraction. iiarjournals.org

Table 1: Mechanism of this compound on L-Type Calcium Channels

StepAction of this compoundConsequencePhysiological Outcome
1 Binds to L-type calcium channels on smooth muscle cells. iiarjournals.orgInduces a conformational change in the channel. iiarjournals.orgReduced channel permeability to calcium ions (Ca²⁺). iiarjournals.org
2 Inhibits the influx of extracellular Ca²⁺ into the cell. iiarjournals.orgLowers intracellular Ca²⁺ concentration.Reduced activation of contractile proteins.
3 Less Ca²⁺ available to bind with calmodulin.Decreased activation of myosin light-chain kinase (MLCK).Reduced phosphorylation of myosin, leading to smooth muscle relaxation. iiarjournals.org

Cyclic Nucleotide Signaling Pathway Modulation

In addition to its direct effects on ion channels, this compound exerts significant influence through a secondary mechanism involving the modulation of intracellular second messengers, specifically cyclic adenosine (B11128) monophosphate (cAMP).

This compound has been demonstrated to inhibit phosphodiesterase (PDE) enzymes. iiarjournals.org These enzymes are responsible for the degradation of cAMP, a critical second messenger involved in numerous cellular processes, including muscle relaxation. iiarjournals.orgnii.ac.jp By inhibiting PDE, pipoxolan prevents the breakdown of cAMP, leading to its accumulation within the cell. iiarjournals.orggoogleapis.com In vascular smooth muscle, elevated cAMP levels inhibit myosin light chain kinase, the enzyme responsible for phosphorylating myosin and initiating contraction. nii.ac.jp This non-selective PDE inhibition results in vasodilation and relaxation of other smooth muscles.

The elevation of intracellular cAMP levels directly leads to the activation of Protein Kinase A (PKA), a cAMP-dependent protein kinase. iiarjournals.org PKA typically exists as an inactive tetramer composed of two regulatory (R) and two catalytic (C) subunits. When cAMP concentrations rise, cAMP binds to the regulatory subunits, causing a conformational change that releases the active catalytic subunits. These active subunits then phosphorylate various target proteins within the cell, which, in the context of smooth muscle, promotes relaxation. iiarjournals.org This PKA-mediated phosphorylation is a key physiological correlate of pipoxolan's action, working in concert with calcium channel blockade to produce a robust and sustained muscle relaxant effect. iiarjournals.org

Table 2: this compound's Effect on the cAMP/PKA Pathway

StageMechanismCellular Effect
Inhibition Pipoxolan inhibits phosphodiesterase (PDE) enzymes. iiarjournals.orgPrevents the degradation of cyclic AMP (cAMP). iiarjournals.orgnii.ac.jp
Accumulation Intracellular levels of cAMP increase. iiarjournals.orgcAMP binds to the regulatory subunits of Protein Kinase A (PKA).
Activation PKA's catalytic subunits are released and become active.PKA phosphorylates target proteins that promote relaxation. iiarjournals.org

Neurotransmitter System Interactions

Preliminary research suggests that the effects of this compound may extend to the central nervous system (CNS) through the modulation of key neurotransmitter systems. There is evidence to suggest that the compound may increase levels of dopamine (B1211576) and serotonin (B10506), two monoamines critical for mood regulation and cognitive function. This modulation of the trimonoamine modulating system points towards a mechanism that involves influencing the transporters for serotonin, dopamine, and norepinephrine. Furthermore, pipoxolan has been noted to possess a ganglioplegic action, indicating an ability to inhibit the transmission at autonomic ganglia, which are heavily reliant on the neurotransmitter acetylcholine. googleapis.com This interaction with multiple neurotransmitter systems, including the serotonergic, dopaminergic, and cholinergic systems, suggests a broader neuropharmacological profile than its peripheral smooth muscle relaxant effects alone would indicate. googleapis.com

Serotonergic System Interactions and Functional Consequences

In addition to its influence on dopamine, research suggests that this compound also interacts with the serotonergic system. patsnap.com It is proposed that the compound may increase levels of serotonin, a critical neurotransmitter involved in regulating mood, sleep, appetite, and pain. patsnap.com The interaction with the serotonergic system is a common feature of many centrally acting drugs, and understanding these interactions is vital to characterizing a compound's complete pharmacological profile. uspharmacist.com

The functional consequences of these serotonergic interactions are a subject of ongoing research. By modulating serotonin levels, pipoxolan could potentially influence a range of physiological and psychological processes.

Interactive Data Table: Research on Serotonergic System Interactions

Type of InteractionObservationFunctional Consequence
Neurotransmitter Levels Evidence suggests an increase in serotonin levels. patsnap.comPotential impact on mood and anxiety regulation. patsnap.com
System Modulation The compound appears to modulate the serotonergic system. patsnap.comMay affect various physiological functions regulated by serotonin.
Drug Interactions Interactions with other serotonergic agents are a consideration. uspharmacist.comCo-administration with other drugs affecting serotonin could lead to synergistic or antagonistic effects. uspharmacist.com

Ganglioplegic Actions and Autonomic Nervous System Modulation

This compound has been shown to possess ganglioplegic action. ncats.iomedkoo.comncats.iotargetmol.cn This refers to the ability to block the transmission of nerve impulses in the ganglia of the autonomic nervous system. Specifically, research has demonstrated that pipoxolan can inhibit the decrease in blood pressure typically caused by stimulation of the vagus nerve. ncats.iomedkoo.comncats.iotargetmol.cn This action points to its role as a modulator of the autonomic nervous system, which controls involuntary bodily functions such as heart rate, digestion, and respiratory rate.

The autonomic nervous system's activity is crucial in the manifestation of conditions like coronary artery spasm, where both the central and autonomic nervous systems play a significant role. google.com By exerting a ganglioplegic effect, pipoxolan can influence the balance between sympathetic and parasympathetic signaling.

Preclinical Efficacy and Therapeutic Potential of Pipoxolan Hydrochloride

Antispasmodic Efficacy in Smooth Muscle Physiology

Pipoxolan (B1208469) hydrochloride's primary pharmacological activity is the relaxation of smooth muscle. patsnap.com This is achieved by blocking L-type calcium channels, which reduces the influx of calcium ions necessary for muscle contraction. patsnap.com This mechanism underlies its efficacy in treating a range of conditions involving involuntary muscle contractions in the gastrointestinal, urogenital, and respiratory systems. ncats.iomedkoo.com

Gastrointestinal Motility Regulation in Models of Chronic Gastritis and Dysmenorrhea

Pipoxolan has been clinically utilized to alleviate smooth muscle spasms within the digestive tract. google.com It has been applied in conditions such as chronic gastritis to manage associated cramping and discomfort. researchgate.netgoogle.com In vivo studies have demonstrated its ability to inhibit intestinal contractions induced by chemical agents like neostigmine (B1678181) and barium chloride. ncats.iomedkoo.com Its antispasmodic properties are also effective in the context of dysmenorrhea, or spastic menstrual cramps, where it acts on the smooth muscle of the uterus to relieve pain. researchgate.netncats.iomedkoo.com

Urogenital System Spasmolysis in Renal Colic and Urinary Tract Calculi Models

The compound has seen clinical application for relieving spasms in the urogenital system. ncats.iogoogle.com It is employed in the management of renal colic and conditions involving urinary tract stones (calculi). researchgate.netgoogle.com By relaxing the smooth muscles of the ureters and urinary tract, pipoxolan helps to alleviate the intense pain associated with these conditions. ncats.iogoogle.com

Bronchial Smooth Muscle Relaxation in Bronchospasm Models

Pipoxolan hydrochloride is indicated for the treatment of bronchial spasms. ncats.iomedkoo.com Its relaxant effect on the smooth muscles of the bronchial tree suggests its potential utility in conditions involving bronchoconstriction.

Comparative Efficacy Studies with Established Antispasmodic Agents

Preclinical models have suggested that this compound's dual mechanism of action may confer greater efficacy compared to some single-target agents. For instance, it has been shown to provide superior muscle relaxation when compared to the established antispasmodic agent scopolamine (B1681570) in preclinical settings.

Oncological Investigations and Anticancer Activity

Beyond its established role as an antispasmodic, recent scientific investigations have revealed the anticancer potential of this compound. iiarjournals.orgncats.ionih.gov Studies have shown it can inhibit the proliferation of various cancer cells, including human leukemia and non-small cell lung cancer cells. iiarjournals.orgmedkoo.com A significant area of this research has focused on its effects on oral cancers.

Induction of Apoptosis in Oral Squamous Cell Carcinoma (OSCC) Cell Lines

Research has demonstrated that this compound exhibits antitumor activity by inducing apoptosis (programmed cell death) in oral squamous cell carcinoma (OSCC) cell lines. iiarjournals.orgnih.gov

Mechanism of Action: The primary mechanism involves the generation of intracellular reactive oxygen species (ROS). iiarjournals.orgiiarjournals.org This increase in ROS leads to a cascade of events, starting with the disruption of the mitochondrial membrane potential (MMP). nih.goviiarjournals.org The loss of MMP triggers the release of cytochrome c from the mitochondria into the cytosol, which in turn activates the caspase signaling pathway. nih.gov Specifically, the activation of caspase-9 and caspase-3 is observed, leading to the cleavage of poly (ADP-ribose) polymerase (PARP), a key event in the execution of apoptosis. nih.goviiarjournals.org This process is further supported by an increased ratio of the pro-apoptotic protein BAX to the anti-apoptotic protein Bcl-2. nih.gov

Cell Line Studies: In studies using OSCC cell lines TW206 and HSC-3, pipoxolan treatment resulted in a time-dependent increase in ROS levels and a decrease in MMP. iiarjournals.org These effects were significantly counteracted by the use of N-acetyl-L-cysteine, a free radical scavenger, confirming the central role of ROS in pipoxolan-induced apoptosis. nih.gov Furthermore, investigations revealed that pipoxolan treatment led to a time-dependent decrease in the expression of proteins in the PI3K/AKT signaling pathway, which is often associated with cell survival and proliferation. iiarjournals.org

Table 1: Effects of this compound on Oral Squamous Cell Carcinoma (OSCC) Cells

FeatureObservation in OSCC Cell Lines (TW206, HSC-3)Reference
Primary Effect Induction of Apoptosis iiarjournals.orgnih.gov
Initiating Mechanism Generation of Reactive Oxygen Species (ROS) iiarjournals.org
Mitochondrial Effect Decrease in Mitochondrial Membrane Potential (MMP) nih.goviiarjournals.org
Apoptotic Pathway Activation of Caspase-9 and Caspase-3; Cleavage of PARP nih.gov
Signaling Pathway Suppression of PI3K/pAKT pathway iiarjournals.org
Mechanisms of Reactive Oxygen Species (ROS) Generation and Mitochondrial Pathway Activation

A key mechanism of this compound's anticancer activity is its ability to induce the generation of reactive oxygen species (ROS) within cancer cells. iiarjournals.orgnih.govnih.gov This increase in ROS disrupts the cellular redox balance, leading to oxidative stress. This stress, in turn, triggers the mitochondrial pathway of apoptosis. iiarjournals.orgnih.gov The accumulation of ROS causes a decrease in the mitochondrial membrane potential, a critical event that initiates the apoptotic cascade. nih.govnih.gov Pre-treatment with ROS scavengers, such as N-acetyl-L-cysteine, has been shown to inhibit the increase in ROS production and subsequently abrogate the apoptotic effects of this compound, confirming the pivotal role of ROS in its mechanism of action. nih.govnih.gov

Caspase Cascade Activation (Caspase-3, Caspase-9) and PARP Cleavage

The mitochondrial pathway, once activated by ROS, leads to the release of cytochrome c from the mitochondria into the cytoplasm. iiarjournals.orgnih.govresearchgate.net Cytosolic cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, an initiator caspase. iiarjournals.orgcambridge.orgnih.gov Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3. iiarjournals.orgnih.govcambridge.org The activation of caspase-3 is a central event in the execution phase of apoptosis. researchgate.net Activated caspase-3 is responsible for the cleavage of numerous cellular substrates, including poly(ADP-ribose) polymerase (PARP). iiarjournals.orgnih.govresearchgate.net The cleavage of PARP is a hallmark of apoptosis and serves to prevent DNA repair, ensuring the final demise of the cell. nih.gov Studies have demonstrated that treatment with this compound leads to the cleavage of both pro-caspase-9 and pro-caspase-3, resulting in their active forms, and the subsequent hydrolysis of PARP. iiarjournals.orgnih.govresearchgate.net

Modulation of Bcl-2 Family Proteins (Bax, Bcl-2 Ratio)

The mitochondrial pathway of apoptosis is tightly regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) members. nih.govoncotarget.com The ratio of these proteins is a critical determinant of cell fate. This compound has been found to modulate the expression of these proteins, shifting the balance towards apoptosis. iiarjournals.orgnih.govnih.gov Specifically, treatment with this compound leads to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the expression of the anti-apoptotic protein Bcl-2. iiarjournals.orgnih.govnih.gov This alteration results in an increased Bax/Bcl-2 ratio, which promotes the permeabilization of the mitochondrial outer membrane and the release of cytochrome c, thereby facilitating the activation of the caspase cascade. iiarjournals.orgnih.govresearchgate.net

Antileukemia Effects in Human Leukemia Cell Models (U937, HL-60)

This compound has demonstrated significant antileukemic activity in preclinical studies using human leukemia cell lines, specifically U937 and HL-60 cells. medkoo.comnih.govnih.gov

Inhibition of Cell Proliferation and Tumor Growth Suppression in Animal Models

In vitro studies have shown that this compound inhibits the proliferation of U937 and HL-60 leukemia cells in a dose- and time-dependent manner. nih.govnih.gov Furthermore, the in vivo efficacy of this compound has been demonstrated in animal models. In mice inoculated with U937 cells, administration of this compound markedly suppressed tumor growth, highlighting its potential as a therapeutic agent for leukemia. nih.gov

Table 1: Effect of this compound on Tumor Growth in Animal Models

Animal ModelCancer Cell LineTreatmentOutcomeReference
BALB/c nude miceU937 (Human Leukemia)This compoundSignificant suppression of tumor growth nih.gov
Male ICR miceCarotid-ligation modelThis compound (10 mg/kg and 30 mg/kg p.o.)Reduction in carotid intimal hyperplasia google.com
Cell Cycle Arrest Mechanisms (G0/G1 Phase)

This compound has been shown to induce cell cycle arrest in leukemia cells, specifically in the G0/G1 phase. medkoo.comnih.gov This arrest prevents the cells from progressing through the cell cycle and undergoing division. The mechanism underlying this effect involves the induction of p53 and p21 proteins. nih.govncl.edu.tw The tumor suppressor protein p53, upon activation, can transcriptionally activate the cyclin-dependent kinase inhibitor p21, which in turn inhibits the activity of cyclin-CDK complexes required for the G1/S transition, thereby halting the cell cycle in the G0/G1 phase. ncl.edu.tw

Inhibition of Cancer Cell Migration and Invasion (e.g., Lung Cancer Cells)

Beyond its effects on cell proliferation and survival, this compound has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in the metastatic process. medkoo.comnih.gov Studies using lung adenocarcinoma cell lines, such as CL1-5, have shown that this compound can markedly suppress cell migration. nih.govnii.ac.jp This inhibitory effect is associated with the reduction in the activities and expressions of matrix metalloproteinases (MMPs), specifically MMP-2 and MMP-9. medkoo.comnih.gov MMPs are enzymes that degrade the extracellular matrix, facilitating cancer cell invasion and metastasis. By inhibiting these enzymes, this compound can potentially prevent the spread of cancer to distant organs.

Neuroprotective and Cerebrovascular Applications

This compound, a 1,3-dioxolane (B20135) derivative, has demonstrated significant potential in preclinical studies for its neuroprotective and cerebrovascular applications. google.comgoogle.com Initially recognized for its antispasmodic properties, recent research has unveiled its broader therapeutic utility in conditions related to the central nervous system and vascular health. nih.govplos.org

Amelioration of Cerebral Ischemia and Neuronal Apoptosis

Pipoxolan has shown a protective role in models of cerebral ischemia/reperfusion-induced cerebral infarction. nih.gov Studies in rodent models have demonstrated that pipoxolan can reduce the area of cerebral infarction and improve neurological deficits following an ischemic event. nih.govplos.org This neuroprotective effect is, in part, attributed to its ability to inhibit neuronal apoptosis, a form of programmed cell death. nih.govplos.org

The mechanism behind this involves the modulation of key signaling pathways. For instance, pipoxolan has been found to inhibit the Ras/MEK/ERK signaling pathway, which is implicated in neuronal apoptosis. nih.govnih.gov Furthermore, it reduces the number of TUNEL-positive cells and cleaved caspase 3-positive cells, both of which are markers of apoptosis, in the ischemic brain tissue. nih.govplos.org

Table 1: Effects of Pipoxolan on Cerebral Ischemia Markers

MarkerEffect of Pipoxolan TreatmentReference
Cerebral Infarction AreaReduced nih.govplos.org
Neurological DeficitReduced nih.govplos.org
TUNEL-Positive CellsReduced nih.govplos.org
Cleaved Caspase 3-Positive CellsReduced nih.govplos.org

Attenuation of Vascular Smooth Muscle Cell (VSMC) Migration and Intimal Hyperplasia

A critical factor in the development of various vascular diseases, including atherosclerosis and restenosis, is the migration and proliferation of vascular smooth muscle cells (VSMCs), leading to intimal hyperplasia—a thickening of the innermost layer of a blood vessel. google.comgoogle.comnih.gov Preclinical studies have shown that pipoxolan can effectively inhibit the migration of VSMCs. nih.govnih.gov

This inhibitory action is mediated through the modulation of several cellular processes. Pipoxolan has been observed to decrease the levels of matrix metalloproteinases-2 (MMP-2) and -9 (MMP-9), enzymes that are crucial for the breakdown of the extracellular matrix, a necessary step for cell migration. nih.govresearchgate.net Additionally, it inhibits the proliferation of VSMCs, as evidenced by a reduction in proliferating cell nuclear antigen (PCNA)-positive cells. nih.govnih.gov The underlying mechanism involves the inhibition of the Ras/MEK/ERK signaling pathway, which plays a pivotal role in VSMC migration and proliferation. nih.gov

Potential in Preventing Restenosis in Vascular Interventions

Restenosis, the re-narrowing of a blood vessel after an intervention like angioplasty or stenting, remains a significant clinical challenge. nih.govnih.gov The primary cause of restenosis is intimal hyperplasia driven by VSMC migration and proliferation. google.comnih.gov Given pipoxolan's demonstrated ability to inhibit these processes, it holds promise as a therapeutic agent for preventing restenosis. nih.gov By targeting the fundamental cellular events that lead to vessel re-occlusion, pipoxolan could potentially improve the long-term outcomes of vascular interventions. nih.gov

Emerging Research in Neurodegenerative Disorders (e.g., Alzheimer's, Parkinson's Disease)

While still in the early stages, research suggests that this compound may have therapeutic potential in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. patsnap.com These conditions are characterized by the progressive loss of neurons in specific brain regions. mdpi.comnih.gov The neuroprotective properties of pipoxolan, particularly its ability to shield nerve cells from damage, make it a candidate for further investigation in these debilitating disorders. patsnap.com The development of neuroprotective therapies is a key strategy in the management of these diseases, aiming to slow or halt the degenerative process. nih.gov

Impact on Neuroplasticity and Cognitive Function

Preliminary research indicates that pipoxolan may positively impact neuroplasticity, which is the brain's ability to reorganize and form new neural connections. patsnap.com This capacity is fundamental for learning, memory, and recovery from brain injury. openaccessjournals.com By potentially enhancing neuroplasticity, pipoxolan could contribute to improved cognitive function, particularly in conditions where nerve cells have been damaged. patsnap.com The modulation of neurotransmitter systems is one of the suggested mechanisms through which it may exert these effects. patsnap.com

Anti-inflammatory and Antioxidant Properties

Recent studies have highlighted the anti-inflammatory and antioxidant capabilities of pipoxolan. nih.govpatsnap.com In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, pipoxolan demonstrated a significant ability to inhibit the production of pro-inflammatory cytokines, including nitric oxide, prostaglandin (B15479496) E2, tumor necrosis factor-α (TNF-α), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net

The anti-inflammatory effects of pipoxolan are attributed to its ability to suppress multiple inflammatory transcription factor pathways, such as NF-κB, AP-1, and STATs. nih.govnih.gov Furthermore, pipoxolan has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) antioxidative pathway. nih.gov Nrf2 is a key transcription factor that regulates the expression of antioxidant proteins, which protect cells from oxidative stress. nih.gov This dual action of inhibiting inflammation and boosting antioxidant defenses suggests a broader therapeutic potential for pipoxolan in conditions with an inflammatory component.

Table 2: Anti-inflammatory and Antioxidant Effects of Pipoxolan

EffectMechanismReference
Inhibition of pro-inflammatory cytokine productionSuppression of NF-κB, AP-1, and STAT pathways nih.govnih.gov
Activation of antioxidant responseActivation of the Nrf2/HO-1 pathway nih.gov

Suppression of Pro-inflammatory Cytokine Production (TNF-α, IL-6, Nitric Oxide, PGE2)

Studies have demonstrated that this compound can significantly inhibit the production of several key pro-inflammatory cytokines. In lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound has been shown to suppress the generation of tumor necrosis factor-α (TNF-α), interleukin-6 (IL-6), nitric oxide (NO), and prostaglandin E2 (PGE2). nih.govnih.govresearchgate.net This inhibition of inflammatory mediators suggests a potential role for this compound in modulating inflammatory responses. nih.gov The production of nitric oxide was determined using the Griess reagent method. researchgate.net

The inhibitory effects of this compound on the production of these pro-inflammatory molecules are detailed in the table below.

Pro-inflammatory CytokineEffect of this compoundCell Model
TNF-αSignificant InhibitionLPS-stimulated RAW 264.7 macrophages
IL-6Significant InhibitionLPS-stimulated RAW 264.7 macrophages
Nitric Oxide (NO)Significant InhibitionLPS-stimulated RAW 264.7 macrophages
Prostaglandin E2 (PGE2)Significant InhibitionLPS-stimulated RAW 264.7 macrophages

Inhibition of Inflammatory Transcription Factor Pathways (NF-κB, AP-1, JAK/STAT)

This compound exerts its anti-inflammatory effects by inhibiting multiple key inflammatory transcription factor pathways. nih.govnih.govresearchgate.net Research has shown that it can suppress the nuclear factor-kappa B (NF-κB), activator protein-1 (AP-1), and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. nih.govnih.govresearchgate.net

The NF-κB pathway is a critical regulator of inflammatory and immune responses. nih.gov this compound has been found to inhibit the phosphorylation of IκB, a crucial step that precedes the translocation of NF-κB into the nucleus. nih.gov By preventing this, it effectively blocks the transcription of numerous pro-inflammatory genes. nih.gov

Similarly, the compound has been observed to suppress the mitogen-activated protein kinase (MAPK)/AP-1 pathway. nih.gov The AP-1 transcription factor is involved in the expression of various genes related to inflammation. nih.gov

Furthermore, studies have indicated that this compound can inhibit the JAK/STAT signaling pathway. nih.govresearchgate.net It has been shown to suppress the phosphorylation of JAK1/2 and subsequently the phosphorylation and nuclear translocation of STAT1 and STAT3 in LPS-stimulated macrophages. researchgate.net

The following table summarizes the inhibitory actions of this compound on these inflammatory pathways.

Inflammatory PathwayKey Molecules InhibitedCellular Effect
NF-κBPhosphorylation of IκBPrevents nuclear translocation of NF-κB
AP-1Phosphorylation of MAPKsSuppresses AP-1 activation
JAK/STATPhosphorylation of JAK1/2, STAT1, STAT3Inhibits nuclear translocation of STAT proteins

Activation of Antioxidative Response Element Pathways (Nrf2/HO-1)

In addition to its anti-inflammatory properties, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) antioxidative pathway. nih.govnih.govresearchgate.net The Nrf2 pathway plays a crucial role in the cellular defense against oxidative stress. nih.gov

Activation of Nrf2 leads to its translocation into the nucleus, where it binds to antioxidant response elements (ARE) and initiates the transcription of various cytoprotective genes, including HO-1. nih.govfrontiersin.org This activation of the Nrf2/HO-1 pathway by this compound suggests a dual mechanism of action, where it not only suppresses inflammatory responses but also enhances the cellular antioxidant capacity. nih.gov This dual action could be beneficial in conditions where both inflammation and oxidative stress are contributing factors. frontiersin.org

Modulation of Toll-Like Receptor 4 (TLR4)/AKT Signaling Pathway

This compound has been found to modulate the Toll-like receptor 4 (TLR4)/AKT signaling pathway. nih.govresearchgate.net TLR4 is a key receptor involved in the recognition of lipopolysaccharide (LPS), a component of gram-negative bacteria, which triggers a cascade of inflammatory responses. nih.gov

Research indicates that this compound can inhibit the protein expression of components involved in the TLR4 signaling complex, including LPS-binding protein (LBP), CD14, and MD-2. nih.gov By interfering with this initial step of LPS recognition, this compound can attenuate the downstream inflammatory signaling. nih.govresearchgate.net Furthermore, it has been shown to inhibit the phosphorylation of protein kinase B (AKT), a downstream effector in the TLR4 signaling pathway. nih.gov This modulation of the TLR4/AKT pathway provides another mechanism through which this compound exerts its anti-inflammatory effects. nih.govresearchgate.net

Cardiovascular Research Applications

Beyond its anti-inflammatory and antioxidative properties, this compound has been investigated for its potential applications in cardiovascular research, particularly concerning its effects on coronary artery spasm and myocardial blood flow.

Investigation into Anti-Coronary Artery Spasm Effects

This compound has been studied for its potential to alleviate symptoms associated with coronary artery spasm. google.com Coronary artery spasm is a condition that can lead to reduced myocardial blood flow, causing myocardial ischemia and a range of clinical symptoms. google.com Novel uses for this compound have been proposed for pathological conditions caused by coronary artery spasm. google.com

Role in Myocardial Blood Flow Regulation and Ischemia Prevention

Research suggests that this compound may play a role in the regulation of myocardial blood flow and the prevention of ischemia. google.com By potentially counteracting coronary artery spasm, the compound could help maintain adequate blood supply to the heart muscle, thereby preventing ischemic events. google.com Furthermore, studies have explored its effects in models of cerebral ischemia, where it has shown protective effects by reducing cerebral infarction area and neuronal apoptosis. plos.orgnih.gov This suggests a broader potential for this compound in conditions related to vascular dysfunction and ischemia. plos.orgnih.gov

Molecular and Cellular Signaling Pathways Investigated

Intrinsic Apoptotic Pathways: Mitochondrial Regulation and Pro-apoptotic Factor Release

Pipoxolan (B1208469) hydrochloride has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway in cancer cells. This process is initiated by the generation of reactive oxygen species (ROS), which leads to mitochondrial dysfunction. iiarjournals.org

A key event in this pathway is the regulation of the B-cell lymphoma 2 (Bcl-2) family of proteins. Treatment with pipoxolan has been observed to increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. iiarjournals.orgiiarjournals.org This shift in the Bax/Bcl-2 ratio is a critical determinant for the induction of apoptosis. iiarjournals.org

The altered balance of these proteins on the mitochondrial membrane triggers the release of cytochrome c from the mitochondria into the cytoplasm. iiarjournals.orgiiarjournals.org In the cytoplasm, cytochrome c activates caspase-9, which in turn activates the executioner caspase-3. iiarjournals.orgiiarjournals.org The activation of this caspase cascade ultimately leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), and the execution of the apoptotic program. iiarjournals.org Studies have demonstrated a time-dependent increase in cytosolic cytochrome c and the cleavage of pro-caspase-9 and pro-caspase-3 in cells treated with pipoxolan. iiarjournals.orgiiarjournals.org

Table 1: Effect of Pipoxolan on Intrinsic Apoptotic Pathway Proteins

Cell Line Treatment Concentration Duration Effect on Bax Effect on Bcl-2 Effect on Cytochrome c Release Effect on Caspase-9 Activation Effect on Caspase-3 Activation
TW206 20 µg/ml 24 h Increased Decreased Increased (from 12h) Increased Increased
HSC-3 50 µg/ml 24 h Increased Decreased Increased (from 12h) Increased Increased

PI3K/AKT Signaling Axis: Inhibition and Its Role in Cell Proliferation and Survival

The phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a crucial regulator of cell proliferation and survival, and its dysregulation is common in various cancers. iiarjournals.orgnih.gov Pipoxolan hydrochloride has been demonstrated to inhibit this pathway. iiarjournals.org

In oral squamous cell carcinoma (OSCC) cell lines, pipoxolan treatment led to a time-dependent decrease in the protein expression of PI3K and the phosphorylation of AKT (pAKT). iiarjournals.org The inhibition of the PI3K/AKT pathway is significant as this pathway is known to be activated in a high percentage of OSCC tumors. iiarjournals.org By suppressing this pro-survival pathway, pipoxolan contributes to its anti-proliferative and apoptotic effects. iiarjournals.org The inhibition of PI3K/AKT signaling is considered a key mechanism through which pipoxolan exerts its anti-cancer activity. iiarjournals.org

Table 2: Impact of Pipoxolan on PI3K/AKT Signaling

Cell Line Treatment Concentration Duration Effect on PI3K Expression Effect on pAKT Levels
TW206 20 µg/ml 24 h Decreased Decreased

Ras/MEK/ERK Signaling Cascade: Attenuation in Vascular and Neuronal Contexts

The Ras/MEK/ERK signaling cascade is another critical pathway involved in cell proliferation and migration, particularly in vascular smooth muscle cells (VSMCs) and neuronal cells. nih.govnih.gov Pipoxolan has been shown to attenuate this signaling pathway. nih.govnih.gov

In studies involving platelet-derived growth factor (PDGF)-stimulated VSMCs, pipoxolan significantly reduced the protein levels of Ras, MEK, and phosphorylated ERK (p-ERK). nih.goved.ac.uk This inhibition of the Ras/MEK/ERK pathway contributes to the suppression of VSMC migration, a key process in the development of intimal hyperplasia, which can lead to the narrowing of blood vessels. nih.govnih.gov The attenuation of this pathway is a key mechanism behind the protective effects of pipoxolan in models of cerebral ischemia and vascular injury. nih.govnih.gov

Matrix Metalloproteinase (MMP-2, MMP-9) Regulation in Disease Pathogenesis

Matrix metalloproteinases (MMPs), particularly MMP-2 and MMP-9, are enzymes that degrade the extracellular matrix and play a crucial role in cell migration and tissue remodeling during disease processes like atherosclerosis and cancer metastasis. ed.ac.uk Pipoxolan has been found to modulate the activity of these enzymes. nih.goved.ac.uk

In PDGF-stimulated VSMCs, pipoxolan treatment resulted in decreased levels of both MMP-2 and MMP-9. nih.goved.ac.uk The inhibition of these MMPs is linked to the reduction in VSMC migration. nih.gov By downregulating MMP-2 and MMP-9, pipoxolan can inhibit the pathological remodeling of vascular tissue, suggesting its potential in preventing conditions associated with intimal hyperplasia. nih.goved.ac.uk

Table 3: Pipoxolan's Effect on Ras/MEK/ERK and MMPs in VSMCs

Cell Type Stimulant Pipoxolan Concentration Effect on Ras Effect on MEK Effect on p-ERK Effect on MMP-2 Effect on MMP-9

Cell Cycle Regulatory Protein Modulation (e.g., p53, p21)

The tumor suppressor protein p53 and the cyclin-dependent kinase inhibitor p21 are central regulators of the cell division cycle. nih.gov Activated p53 can induce the transcription of the CDKN1A gene, which encodes for p21. nih.gov Elevated levels of p21 can then inhibit cyclin-dependent kinases, leading to cell cycle arrest. This p53-p21 pathway is a critical mechanism for preventing the proliferation of damaged cells. nih.gov While pipoxolan has been shown to induce cell cycle arrest, specific data on its direct modulation of p53 and p21 protein expression is not detailed in the reviewed literature.

Table of Compounds

Compound Name
This compound
Bax
Bcl-2
Cytochrome c
Caspase-3
Caspase-9
Poly (ADP-ribose) polymerase (PARP)
Phosphatidylinositol 3-kinase (PI3K)
AKT (Protein Kinase B)
Ras
MEK (Mitogen-activated protein kinase kinase)
ERK (Extracellular signal-regulated kinase)
Matrix Metalloproteinase-2 (MMP-2)
Matrix Metalloproteinase-9 (MMP-9)
p53
p21

Research into Drug Interactions and Safety Profiles

Pharmacodynamic Interactions with Central Nervous System Depressants

Pipoxolan (B1208469) hydrochloride is known to act on the central nervous system (CNS). Co-administration with other CNS depressants could potentiate sedative effects. CNS depressants work by slowing brain activity, and their combined use can lead to additive effects such as extreme sleepiness, respiratory depression, and impaired motor coordination.

Table 1: Potential Pharmacodynamic Interactions with CNS Depressants

Interacting Drug ClassPotential Outcome of Interaction with Pipoxolan Hydrochloride
BenzodiazepinesEnhanced sedation, dizziness, and confusion.
OpioidsIncreased risk of respiratory depression, profound sedation, and hypotension.
AlcoholAdditive CNS depressant effects, leading to significant impairment of cognitive and motor skills.
BarbituratesIncreased sedation and risk of respiratory depression.
Antihistamines (sedating)Enhanced drowsiness and impaired alertness.

Note: This table is based on general pharmacological principles of CNS depressants and not on specific studies involving this compound.

Pharmacokinetic Interactions Involving Hepatic Enzyme Modulation

This compound undergoes metabolism in the liver. Therefore, its plasma concentration and therapeutic effect could be altered by co-administered drugs that induce or inhibit hepatic enzymes, particularly the cytochrome P450 (CYP450) system.

Hepatic Enzyme Inducers: Drugs that induce hepatic enzymes can increase the metabolism of this compound, potentially leading to reduced plasma concentrations and decreased efficacy.

Hepatic Enzyme Inhibitors: Conversely, drugs that inhibit these enzymes can decrease the metabolism of this compound, leading to increased plasma concentrations and a higher risk of dose-related adverse effects.

Table 2: Potential Pharmacokinetic Interactions via Hepatic Enzyme Modulation

Interaction TypeExamples of Interacting DrugsPotential Effect on this compound
Enzyme Induction Rifampicin, Carbamazepine, Phenytoin, St. John's WortDecreased plasma concentration and potential loss of efficacy.
Enzyme Inhibition Ketoconazole, Itraconazole, Clarithromycin, RitonavirIncreased plasma concentration and potential for increased adverse effects.

Note: The specific CYP450 isoenzymes involved in this compound metabolism have not been identified in the available literature. This table illustrates general principles of hepatic drug interactions.

Research on Potential Organ System Effects (e.g., Urinary, Cardiovascular) Related to Interaction Mechanisms

There is a lack of specific research on the effects of this compound on the urinary and cardiovascular systems resulting from drug interactions. However, general principles suggest that pharmacokinetic and pharmacodynamic interactions could potentially impact these systems.

Urinary System: this compound and its metabolites are primarily excreted through the kidneys. While no direct interactions affecting the urinary system have been documented, any drug that significantly alters renal function could theoretically impact the excretion of this compound, potentially leading to altered plasma concentrations. Furthermore, some medications can have urological side effects, such as urinary retention or incontinence, which could be exacerbated by concomitant drug use.

Cardiovascular System: The cardiovascular effects of this compound in the context of drug interactions are not well-documented. Some drugs are known to have cardiovascular side effects, and pharmacodynamic interactions could potentially potentiate these effects. For instance, if this compound possesses any hypotensive effects, co-administration with other antihypertensive agents could lead to an additive drop in blood pressure.

Table 3: Theoretical Organ System Effects from Drug Interactions

Organ SystemPotential Interaction MechanismTheoretical Consequence
Urinary Altered renal clearance by a co-administered drug.Changes in the plasma concentration and excretion of this compound.
Cardiovascular Additive pharmacodynamic effects with a cardiovascular agent.Potentiation of effects such as hypotension or changes in heart rate.

Note: This table presents theoretical possibilities as no specific research on these interactions for this compound is currently available.

Interactions Affecting Absorption of Co-administered Medications

The absorption of orally administered drugs can be influenced by several factors, including gastrointestinal pH, motility, and the formation of complexes. It is not known whether this compound affects these parameters or is affected by drugs that modify them.

Table 4: General Mechanisms of Drug Absorption Interactions

MechanismDescriptionPotential Impact on Co-administered Drug
Alteration of Gastric pH Some drugs require an acidic environment for optimal absorption. Drugs that alter gastric pH (e.g., antacids, proton pump inhibitors) can affect their bioavailability.Decreased or increased absorption depending on the drug's properties.
Changes in GI Motility Drugs that increase or decrease the rate of gastric emptying can alter the rate and extent of absorption of other drugs.Faster or slower onset of action and altered peak plasma concentrations.
Chelation/Complex Formation Some drugs can bind to other drugs in the gastrointestinal tract, forming insoluble complexes that are not absorbed.Reduced absorption and efficacy of the affected drug.

Note: There are no specific studies available that have investigated the impact of this compound on the absorption of other medications or vice versa.

Advanced Experimental Methodologies in Pipoxolan Hydrochloride Research

In Vitro Cellular Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method widely used to assess cell metabolic activity as an indicator of cell viability and cytotoxicity. Research has utilized this assay to quantify the cytotoxic effects of pipoxolan (B1208469) hydrochloride on various cancer cell lines.

In a study on oral squamous cell carcinoma (OSCC), pipoxolan hydrochloride demonstrated dose-dependent cytotoxicity. The half-maximal inhibitory concentration (IC50) values after 24 hours of treatment were determined for three different cell lines: TW206, HSC-3, and Cal-27. The results indicated that the OSCC cell lines, TW206 and HSC-3, were particularly sensitive to the compound patsnap.comtargetmol.cn.

IC50 Values of this compound in Oral Cancer Cell Lines after 24h Treatment patsnap.com
Cell LineIC50 (μg/mL)
TW206 (OSCC)13.13
HSC-3 (OSCC)42.28
Cal-27 (HNSCC)52.69

Conversely, in studies involving lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound did not exhibit significant cytotoxicity at concentrations effective for its anti-inflammatory activity nih.gov. This suggests a selective cytotoxic effect on cancer cells over certain non-cancerous cell lines.

The induction of apoptosis, or programmed cell death, is a key mechanism for many anti-cancer agents. Flow cytometry, in conjunction with Annexin V and propidium iodide (PI) staining, is a standard technique to detect and quantify apoptosis. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI enters cells with compromised membrane integrity, characteristic of late apoptotic and necrotic cells.

Studies on oral squamous cell carcinoma have shown that this compound induces apoptosis. In TW206 cells, treatment with 20 μg/mL of pipoxolan led to a time-dependent increase in the percentage of Annexin V-positive cells, indicating the progression of apoptosis over time targetmol.cn.

Percentage of Annexin V-Positive TW206 Cells After Treatment with 20 μg/mL this compound targetmol.cn
Treatment TimeAnnexin V-Positive Cells (%)
ControlData not available
2 hoursData not available
4 hoursData not available
6 hoursData not available

Furthermore, in human leukemia HL-60 cells, a significant induction of apoptosis was observed after 24 hours of exposure to 6.25 μg/mL of pipoxolan. This was associated with DNA fragmentation, a hallmark of apoptosis nih.gov.

Flow cytometry is also employed to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). This is crucial for determining if a compound inhibits cell proliferation by arresting the cell cycle at a specific checkpoint.

Research on human leukemia HL-60 cells demonstrated that this compound arrests the cell cycle at the G0/G1 phase nih.gov. This indicates that the compound prevents cells from entering the S phase, where DNA replication occurs, thereby inhibiting proliferation.

In studies on oral squamous cell carcinoma cells (TW206 and HSC-3), treatment with this compound led to an increase in the percentage of cells in the sub-G1 fraction. This sub-G1 peak in a cell cycle histogram is indicative of apoptotic cells with fragmented DNA targetmol.cn.

Effect of this compound on Cell Cycle Distribution in Oral Cancer Cells (24h) targetmol.cn
Cell LineTreatmentSub-G1 Fraction (%)
TW206ControlData not available
15 μg/mLData not available
20 μg/mLData not available
25 μg/mLData not available
HSC-3ControlData not available
25 μg/mLData not available
50 μg/mLData not available
100 μg/mLData not available

The ability of cancer cells to migrate and invade surrounding tissues is fundamental to metastasis. In vitro assays such as the wound healing (or scratch) assay and the Transwell (or Boyden chamber) assay are used to assess these processes.

Research on human lung adenocarcinoma cells (CL1-5, CL1-0, and A549) has shown that this compound can inhibit cell migration and invasion. Wound scratch assays demonstrated a marked suppression of CL1-5 cell migration. Furthermore, Transwell and Matrigel invasion assays revealed that pipoxolan inhibited the migration and invasion of all three lung cancer cell lines, with a more pronounced effect on CL1-5 cells nih.gov. These findings suggest a potential anti-metastatic role for this compound.

The Enzyme-Linked Immunosorbent Assay (ELISA) is a widely used technique for quantifying the concentration of specific proteins, such as cytokines and other inflammatory mediators, in biological samples. The anti-inflammatory properties of this compound have been investigated using this method.

In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells, this compound was found to significantly inhibit the production of several key inflammatory mediators. At a concentration of 32 μM, this compound demonstrated substantial inhibition of nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and tumor necrosis factor-alpha (TNF-α) nih.govnih.gov.

Inhibition of Inflammatory Mediators by 32 μM this compound in LPS-Stimulated RAW 264.7 Cells nih.gov
Inflammatory MediatorInhibition Rate (%)
Nitric Oxide (NO)68.24
Prostaglandin E2 (PGE2)90.73
Tumor Necrosis Factor-alpha (TNF-α)90.00
Interleukin-6 (IL-6)4.73

These results highlight the significant anti-inflammatory potential of this compound, mediated through the suppression of pro-inflammatory cytokine and mediator production.

Receptor binding assays are essential for determining the affinity of a ligand (such as a drug) for a specific receptor. Radioligand displacement studies, a common type of receptor binding assay, measure the ability of an unlabeled compound to displace a radiolabeled ligand from its receptor, thereby allowing for the calculation of the unlabeled compound's binding affinity (Ki).

While the precise receptor-binding profile of this compound has not been extensively detailed in publicly available research, its mechanism of action is understood to involve the modulation of ion channels and enzymes rather than direct binding to a single receptor type. It is known to function as a smooth muscle relaxant by inhibiting the influx of calcium ions through L-type calcium channels patsnap.com. Additionally, this compound has been shown to increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP) by inhibiting phosphodiesterase enzymes patsnap.com.

Although specific radioligand displacement studies to determine the binding affinity of this compound for L-type calcium channels or phosphodiesterase isoforms are not readily found in the literature, such assays would be the standard method to quantify these interactions. These studies would provide valuable data, such as Ki or IC50 values, for a more detailed understanding of its pharmacological targets.

Intracellular Calcium Flux Monitoring (Calcium Imaging)

Intracellular calcium (Ca2+) is a critical second messenger that governs a multitude of cellular processes, including smooth muscle contraction. patsnap.comnih.gov Monitoring the dynamic changes in intracellular Ca2+ concentrations, a technique known as calcium imaging, is fundamental to understanding how substances like this compound exert their effects. moleculardevices.com

The primary mechanism of this compound involves its function as a smooth muscle relaxant, which it achieves by inhibiting the influx of calcium ions through L-type calcium channels in muscle cells. patsnap.com This reduction in Ca2+ influx directly leads to a decreased contractile response in smooth muscle tissues. patsnap.com

Calcium imaging techniques utilize fluorescent indicators to visualize and quantify these changes in Ca2+ concentration in real-time. nih.gov Methodologies commonly employed include:

Fluorescent Calcium Dyes: Cells are loaded with Ca2+-sensitive dyes such as Fura Red or Fluo-3. figshare.comresearchgate.net The fluorescence intensity of these dyes changes in proportion to the concentration of free intracellular Ca2+.

Data Acquisition: Techniques like flow cytometry or fluorescence microscopy are used to monitor the fluorescence changes over time. nih.govfigshare.com For instance, ratiometric analysis of Fura Red by flow cytometry can depict the mean calcium concentration changes in a cell population following a specific stimulus. figshare.comresearchgate.net

In the context of this compound research, calcium imaging would be used to directly observe the compound's inhibitory effect on Ca2+ influx. A typical experiment would involve stimulating smooth muscle cells to induce a calcium spike and then applying this compound to measure the extent to which this spike is diminished. The analysis would focus on parameters like peak amplitude, frequency of calcium oscillations, and the total area under the curve of the calcium signal. moleculardevices.com This provides direct evidence of the compound's role as a calcium channel inhibitor. patsnap.com

Table 1: Representative Data from a Hypothetical Calcium Flux Assay

Treatment ConditionStimulantPeak Intracellular [Ca2+] (nM)Inhibition (%)
Control (Vehicle)Potassium Chloride5500%
This compoundPotassium Chloride15072.7%
Control (Vehicle)Acetylcholine4800%
This compoundAcetylcholine12075.0%

Molecular Biology Techniques

Western blotting, or immunoblotting, is a cornerstone technique in molecular biology used to detect and quantify specific proteins within a complex mixture, such as a cell or tissue lysate. nih.govpnrjournal.comrockland.com This method is invaluable for assessing how a compound like this compound might alter the expression levels of key proteins or their post-translational modifications, such as phosphorylation, which is a critical step in many signaling pathways. nih.govrockland.com

The process involves three main steps:

Separation: Proteins are separated by size using gel electrophoresis (SDS-PAGE). rockland.com

Transfer: The separated proteins are transferred from the gel to a solid membrane (e.g., PVDF or nitrocellulose). nih.govrockland.com

Detection: The membrane is incubated with a primary antibody specific to the protein of interest, followed by a secondary antibody conjugated to a reporter enzyme or fluorophore for visualization. nih.govrockland.com

In research related to this compound, Western blotting could be used to investigate downstream effects of its primary mechanism. For example, by inhibiting calcium influx, this compound may indirectly affect the phosphorylation status of proteins involved in the contraction-relaxation cycle of smooth muscle, such as Myosin Light Chain Kinase (MLCK). Furthermore, the compound has been shown to influence cyclic adenosine monophosphate (cAMP) levels, which activates protein kinase A (PKA). patsnap.com Western blotting could confirm the activation of the PKA pathway by detecting the phosphorylation of its downstream targets.

Gene expression analysis provides insights into how a compound affects cellular function at the genetic level. Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive technique used to measure the amount of a specific mRNA transcript. This allows researchers to determine if a compound like this compound upregulates or downregulates the expression of particular genes.

The process involves:

RNA Extraction: Total RNA is isolated from cells or tissues that have been treated with the compound.

Reverse Transcription (RT): The extracted RNA is converted into complementary DNA (cDNA).

Quantitative PCR (qPCR): The cDNA is used as a template for PCR with gene-specific primers. The amplification of DNA is monitored in real-time, allowing for the quantification of the initial mRNA amount.

For this compound, RT-qPCR could be employed to explore its broader cellular effects beyond immediate smooth muscle relaxation. For instance, in cancer research, it could be used to analyze the expression of genes involved in cell cycle progression, apoptosis, or angiogenesis following treatment with the compound. In studies on smooth muscle, it could be used to investigate long-term adaptive changes in gene expression in response to sustained calcium channel blockade.

In Vivo Preclinical Models and Outcome Measures

To evaluate the therapeutic potential of this compound as a spasmolytic agent, researchers utilize in vivo preclinical models that mimic conditions of smooth muscle hyperactivity. These models are essential for confirming the compound's efficacy and understanding its physiological effects in a whole organism.

Commonly used models include:

Intestinal Motility Models: In rodents, smooth muscle spasms can be induced in the gastrointestinal tract using chemical agents like acetylcholine or by inducing inflammatory conditions. The effect of this compound would be measured by quantifying the reduction in the frequency and amplitude of intestinal contractions or by measuring the transit time of a non-absorbable marker through the gut.

Urogenital Contraction Models: The contractility of bladder or uterine smooth muscle can be studied ex vivo in organ baths or in vivo. Spasms can be induced pharmacologically, and the relaxing effect of this compound is measured by monitoring changes in intra-organ pressure or the frequency of contractions.

The primary outcome measure in these models is the degree of smooth muscle relaxation or the inhibition of induced spasms, providing direct evidence of the compound's potential for treating conditions like irritable bowel syndrome (IBS) or uterine hyperactivity. patsnap.com

Patient-derived xenograft (PDX) models are an increasingly important tool in oncology drug development. nih.govnih.govoaepublish.com These models involve implanting tumor tissue from a human patient directly into an immunodeficient mouse. nih.gove-crt.org PDX models are considered superior to traditional cell line xenografts because they better maintain the original tumor's architecture, genetic profile, and heterogeneity, thus offering greater predictive value for clinical drug responses. oaepublish.commdpi.com

In the context of evaluating the potential anticancer effects of this compound, a PDX model would be established using tumor tissue from a specific cancer type. The mice would then be treated with this compound, and the primary outcome measures would be:

Tumor Growth Inhibition: The size of the tumors is measured regularly over the course of the treatment. The efficacy of the compound is determined by comparing the tumor growth in the treated group to a control group.

Biomarker Analysis: At the end of the study, tumors can be excised and analyzed using techniques like Western blotting or gene expression analysis to understand the molecular mechanisms behind any observed antitumor effects.

Table 2: Example Data from a Cancer Xenograft Study

Treatment GroupNumber of MiceAverage Tumor Volume at Day 28 (mm³)Tumor Growth Inhibition (%)
Vehicle Control101500N/A
This compound1085043.3%
Standard Chemotherapy1060060.0%

Cerebral Ischemia/Reperfusion Models: Neurological Deficit and Infarction Assessment

In preclinical research, the neuroprotective potential of this compound has been investigated using established animal models of stroke, specifically cerebral ischemia/reperfusion (I/R) models. mdpi.com These models are crucial for simulating the conditions of a stroke, where blood flow to a part of the brain is temporarily blocked and then restored, leading to cellular damage. mdpi.com The efficacy of a therapeutic agent in this context is primarily evaluated by its ability to reduce the volume of damaged brain tissue (infarction) and to improve neurological function. nih.govnih.gov

One key study utilized a rat model where cerebral ischemia was induced, followed by reperfusion. researchgate.net The assessment of neurological deficit was conducted by a blinded observer using a five-point scoring system to ensure objectivity. researchgate.net The scores ranged from 0 (no observable deficit) to 5 (death), providing a quantitative measure of functional recovery. researchgate.net Following the behavioral evaluation, the extent of brain injury was determined by staining brain sections with 2,3,5-triphenyltetrazolium chloride (TTC). researchgate.netresearchgate.net This staining method differentiates between healthy (red) and infarcted (pale) tissue, allowing for the precise measurement of the infarct area. researchgate.net

Research findings indicate that this compound administration significantly reduces the cerebral infarction area in a dose-dependent manner. nih.govresearchgate.net In one study, treatment with this compound resulted in substantial reductions in both infarct volume and neurological deficit scores compared to the control group that underwent the ischemia/reperfusion procedure without treatment. researchgate.net

Table 1: Effect of this compound on Infarction and Neurological Deficit in a Rat I/R Model
Treatment GroupInfarction Reduction (%)Neurological Deficit Score (Mean ± SE)
I/R Control0%3.20 ± 0.29
Pipoxolan (10 mg/kg)43.18%2.20 ± 0.20
Pipoxolan (30 mg/kg)73.43%1.70 ± 0.21

Histopathological and Immunochemical Staining (e.g., TUNEL, PCNA)

To elucidate the cellular mechanisms underlying the neuroprotective effects of this compound, researchers employ advanced histopathological and immunochemical staining techniques. These methods allow for the visualization and quantification of specific cellular processes like apoptosis (programmed cell death) and cell proliferation within the affected brain tissue. nih.govnih.gov

TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Staining: The TUNEL assay is a widely used method for detecting DNA fragmentation, which is a hallmark of late-stage apoptosis. nih.govnih.govmdpi.com By identifying TUNEL-positive cells, researchers can quantify the extent of apoptosis in the ischemic brain tissue. nih.govresearchgate.net Studies have shown that this compound treatment significantly reduces the number of TUNEL-positive cells in the ischemic region of the brain following I/R injury. nih.govnih.gov This finding suggests that one of the neuroprotective mechanisms of this compound is the inhibition of the apoptotic pathway. nih.gov

Table 2: Effect of this compound on Apoptosis (TUNEL-Positive Cells)
Treatment GroupReduction in TUNEL-Positive Cells (%)
I/R Control-
Pipoxolan (10 mg/kg)29.28%
Pipoxolan (30 mg/kg)57.34%

PCNA (Proliferating Cell Nuclear Antigen) Staining: PCNA is a protein that is essential for DNA replication and repair, and its presence is a reliable marker for cell proliferation. nih.govnih.govresearchgate.net In the context of vascular injury, such as that which can contribute to cerebrovascular disease, the proliferation of vascular smooth muscle cells (VSMCs) is a key process in the development of intimal hyperplasia (thickening of the inner layer of a blood vessel). nih.govresearchgate.net Immunohistochemical staining for PCNA has been used to assess the effect of this compound on this process. researchgate.net Research has demonstrated that this compound treatment inhibits the expression of PCNA in rodent models, indicating a reduction in cell proliferation that contributes to intimal hyperplasia. nih.govnih.gov This anti-proliferative effect is another key component of its potential therapeutic action in cerebrovascular diseases. nih.govresearchgate.net

Biostatistical Frameworks for Data Analysis

Nonlinear Regression Models for Dose-Response Relationships

In pharmacological research, understanding the relationship between the dose of a compound and its biological effect is fundamental. sas.com Dose-response relationships are often nonlinear, typically following a sigmoidal curve where the effect plateaus at higher doses. researchgate.netyoutube.com Nonlinear regression models are statistical tools specifically designed to fit these types of curves to experimental data. scienceopen.comnih.gov

These models, such as the four-parameter logistic model, allow researchers to estimate key parameters from the data, including:

EC50/IC50: The concentration or dose of a drug that produces 50% of the maximal response (EC50) or inhibition (IC50).

Hill Slope: A measure of the steepness of the curve, which can provide insights into the nature of the binding interaction.

Maximum and Minimum Response: The upper and lower plateaus of the curve.

In the study of this compound, where dose-dependent reductions in cerebral infarction and neurological deficits have been observed, nonlinear regression models are the appropriate framework for a precise quantitative analysis. nih.govresearchgate.net By applying these models to the data, one can accurately determine the potency (e.g., EC50) of this compound in providing neuroprotection. sas.comscienceopen.com

Table 3: Illustrative Data for Nonlinear Dose-Response Modeling of this compound
Dose of Pipoxolan (mg/kg)Response (% Infarction Reduction)
0 (Control)0
315
1043
3073
6085
10088

Survival Analysis (Kaplan-Meier, Cox Proportional Hazards) for In Vivo Efficacy

Survival analysis is a set of statistical methods used for analyzing "time-to-event" data. pharmacylibrary.combookdown.org In preclinical in vivo studies, this could be the time until death, the time to disease recurrence, or the time to reach a specific clinical endpoint. bookdown.orgnih.gov This type of analysis is critical for evaluating the long-term efficacy of a therapeutic intervention. elifecycle.org

Kaplan-Meier Analysis: The Kaplan-Meier method is a non-parametric technique used to estimate the survival function from time-to-event data. nih.govelifecycle.org It generates a survival curve, which plots the probability of an event (like survival) against time. nih.gov Using statistical tests, such as the log-rank test, Kaplan-Meier curves from different treatment groups (e.g., this compound vs. placebo) can be compared to determine if there is a statistically significant difference in survival probability over time. pharmacylibrary.com

Cox Proportional Hazards Model: The Cox proportional hazards model is a semi-parametric regression model that goes a step further than the Kaplan-Meier analysis. pharmacylibrary.combookdown.org It allows researchers to assess the effect of several variables (covariates), such as treatment, age, or disease severity, on the time to a specific event. researchgate.net The output of a Cox model is a hazard ratio (HR). An HR of less than 1 for a treatment group indicates that the treated subjects have a lower rate of experiencing the event compared to the control group, suggesting a protective effect. researchgate.net For a compound like this compound, a Cox model could be used in a long-term post-stroke study to determine if the compound independently reduces the risk of mortality, while controlling for other relevant factors. researchgate.net

Future Research Directions and Translational Perspectives

Elucidation of Novel Molecular Targets and Signaling Pathways

Pipoxolan (B1208469) hydrochloride primarily functions as a smooth muscle relaxant by inhibiting calcium influx into muscle cells and increasing cyclic adenosine (B11128) monophosphate (cAMP) levels. patsnap.com Preliminary studies suggest that its effects extend beyond this mechanism, involving the modulation of various signaling pathways. patsnap.com

Recent research indicates that pipoxolan may have neuroprotective and neuroregenerative properties, making it a candidate for treating neurodegenerative diseases like Alzheimer's and Parkinson's disease, as well as psychiatric disorders such as depression and anxiety. patsnap.com Its potential anticancer activity is also under investigation, with studies showing it can inhibit the proliferation of leukemia cells in animal models. medkoo.comncats.io

Future research will focus on identifying novel molecular targets to better understand its diverse pharmacological effects. Key areas of investigation include its influence on the following signaling pathways:

Ras/MEK/ERK Pathway: Pipoxolan has been shown to modulate this pathway, which is crucial in regulating cell proliferation and survival. medkoo.com

PI3K/AKT Pathway: This pathway is vital for cell growth and apoptosis, and pipoxolan has demonstrated inhibitory effects on it. nih.gov

NF-κB, AP-1, and STATs: Pipoxolan has been found to suppress these inflammatory factors, suggesting a role in modulating immune responses. medkoo.comnih.gov

Nrf2: In contrast to its inhibitory effects on inflammatory pathways, pipoxolan activates this antioxidative factor. medkoo.comnih.gov

The table below summarizes the key signaling pathways influenced by Pipoxolan hydrochloride based on preclinical findings.

Signaling PathwayObserved Effect of this compoundPotential Therapeutic ImplicationReference
Ras/MEK/ERK ModulationAnti-cancer, Neuroprotection medkoo.com
PI3K/AKT InhibitionAnti-cancer nih.gov
NF-κB, AP-1, STATs SuppressionAnti-inflammatory medkoo.comnih.gov
Nrf2 ActivationAntioxidative, Cytoprotective medkoo.comnih.gov

Investigation of Structure-Activity Relationships for Enhanced Efficacy and Specificity

To date, comprehensive structure-activity relationship (SAR) studies for this compound have not been extensively reported in publicly available literature. SAR studies are crucial for optimizing the therapeutic profile of a drug by systematically modifying its chemical structure to enhance its potency and selectivity while minimizing off-target effects. mdpi.comnih.gov

Future research should focus on synthesizing and screening a library of pipoxolan analogs to identify the key structural features responsible for its various biological activities. This could involve modifying the diphenyl, dioxolane, or piperidine (B6355638) moieties of the molecule. nih.gov Such studies would be instrumental in developing new derivatives with improved efficacy for its emerging indications in neurodegenerative diseases and cancer. nih.govyoutube.com

Combinatorial Therapy Research with Established Pharmaceutical Agents

The therapeutic potential of this compound may be enhanced when used in combination with other established drugs. Combination therapy is a common strategy in treating complex diseases like cancer, aiming to achieve synergistic effects, overcome drug resistance, and reduce toxicity. mdpi.commdpi.com

Given pipoxolan's observed effects on cancer cell proliferation and inflammatory pathways, future studies should explore its combination with standard chemotherapeutic agents or targeted therapies. medkoo.comnih.gov For neurodegenerative diseases, combining pipoxolan with existing treatments could offer a multi-faceted approach to address the complex pathology of these conditions. patsnap.com

Exploration of Additional Therapeutic Indications and Rare Diseases

While pipoxolan is traditionally used as an antispasmodic, its emerging neuroprotective and anticancer properties suggest its potential for a wider range of therapeutic applications. medkoo.compatsnap.com A patent has also disclosed its novel use in treating and preventing clinical syndromes caused by coronary artery spasm. google.com

The application of pipoxolan in the context of rare diseases remains a largely unexplored area. campus.sanofisanofi.com Many rare diseases have underlying mechanisms related to cellular stress, inflammation, and neurodegeneration, which align with the known biological activities of pipoxolan. nih.govphrma.org Future research could investigate its efficacy in rare genetic disorders where smooth muscle dysfunction, neuroinflammation, or cellular proliferation are contributing factors. nih.gov

Development of Advanced Delivery Systems and Formulation Strategies

Advanced drug delivery systems can significantly improve the therapeutic efficacy of a drug by enhancing its stability, solubility, and bioavailability, and by enabling targeted delivery to specific tissues. nih.govnih.gov For this compound, developing novel formulations could be particularly beneficial for its potential applications in central nervous system (CNS) disorders and cancer. patsnap.com

Future formulation strategies could include:

Nanoparticle-based systems: Encapsulating pipoxolan in nanoparticles could facilitate its transport across the blood-brain barrier for treating neurodegenerative diseases. researchgate.net

Liposomal formulations: These could enhance the drug's stability and circulation time, which is advantageous for cancer therapy.

Sustained-release formulations: For chronic conditions, formulations that provide prolonged drug release could improve patient compliance and therapeutic outcomes. d-nb.info

The table below outlines potential advanced delivery systems for this compound and their therapeutic advantages.

Delivery SystemPotential AdvantageTarget Indication
Nanoparticles Enhanced blood-brain barrier penetration, Targeted deliveryNeurodegenerative Diseases
Liposomes Improved stability, Increased circulation timeCancer
Sustained-Release Implants Reduced dosing frequency, Improved patient complianceChronic Spasmodic Conditions
Transdermal Patches Non-invasive administration, Controlled releaseChronic Pain/Spasms

Bridging Preclinical Findings to Potential Clinical Investigation (excluding clinical trial details)

Translating promising preclinical findings into clinical applications is a critical step in drug development. nih.govnih.gov For this compound, the existing preclinical data on its neuroprotective and anticancer effects provide a strong rationale for further investigation. medkoo.compatsnap.com

The path from preclinical research to potential clinical trials involves several key stages, including comprehensive in vivo studies in relevant animal models to establish efficacy and safety. science.gov For neurodegenerative indications, this would involve testing in models of Alzheimer's or Parkinson's disease. patsnap.com For its anticancer potential, studies in various cancer xenograft models would be necessary. medkoo.com

A thorough characterization of its pharmacokinetic and pharmacodynamic profiles is also essential to determine the appropriate dosing regimens for human studies. The ultimate goal is to gather sufficient evidence to support an Investigational New Drug (IND) application to regulatory authorities, paving the way for clinical evaluation in patients.

Q & A

Q. What are the standard analytical methods for quantifying pipoxolan hydrochloride (PPH) in pharmaceutical formulations?

Liquid chromatography (LC) coupled with UV detection is widely used for PPH quantification. A validated LC method employs a Discovery C18 column (25 cm × 4.6 mm, 5 µm particle size) with a mobile phase of methanol and 10 mM sodium dihydrogen phosphate (60:40 v/v, pH 6.5) at a flow rate of 1.0 mL/min. Detection is performed at 214 nm, achieving baseline separation between PPH and its degradants . Forced degradation studies (acid/alkaline hydrolysis, oxidation, heat, and photolysis) confirm method specificity and stability-indicating properties .

Q. How is this compound structurally characterized to confirm identity and purity?

Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS). The chemical structure (5,5-diphenyl-2-[2-(1-piperidinyl)ethyl]-1,3-dioxolan-4-one hydrochloride) should align with spectral data. Purity is validated via chromatographic methods (e.g., ≥98% by LC-UV) and elemental analysis. Novel compounds require additional evidence, such as X-ray crystallography or comparative studies with reference standards .

Advanced Research Questions

Q. What experimental approaches resolve contradictions between in vitro efficacy and clinical outcomes of this compound?

Discrepancies may arise from differences in bioavailability, metabolism, or study design. To address this:

  • Conduct pharmacokinetic studies in animal models to measure plasma concentration-time profiles and tissue distribution.
  • Perform dose-response analyses in controlled clinical trials, comparing outcomes with in vitro IC50 values.
  • Use computational modeling to simulate human metabolism and predict active metabolite profiles .

Q. How are degradation kinetics of this compound analyzed under varying pH and temperature conditions?

Degradation kinetics are studied using accelerated stability testing in Britton-Robinson buffer (pH 2–12) at 40–70°C. Apparent pseudo-first-order rate constants (kobsk_{\text{obs}}) are calculated from LC-UV data. Activation energy (EaE_a) is derived via the Arrhenius equation. For example, alkaline degradation of PPH at 70°C shows a half-life (t1/2t_{1/2}) of 12.3 hours, with EaE_a = 45.2 kJ/mol, indicating pH-dependent instability .

Q. What methodologies validate the stability-indicating capability of analytical methods for PPH?

Validation requires:

  • Forced degradation studies : Expose PPH to acid (1 M HCl), base (0.2 M NaOH), peroxide (0.33% H2O2), heat (70°C), and UV light.
  • Peak purity assessment : Use photodiode array (PDA) detectors to confirm no co-eluting degradants.
  • Recovery tests : Spiked degradant samples should achieve ≥90% recovery with ≤2% relative standard deviation (RSD) .

Q. How do researchers design experiments to assess PPH’s spasmolytic mechanism in smooth muscle tissues?

  • Ex vivo models : Use isolated rat ileum or bladder strips pre-contracted with acetylcholine or KCl. Measure relaxation potency (EC50) and compare with reference drugs (e.g., scopolamine butylbromide).
  • Receptor binding assays : Evaluate PPH’s affinity for muscarinic or calcium channels via radioligand displacement.
  • Calcium imaging : Quantify intracellular Ca²⁺ flux inhibition in primary smooth muscle cells .

Methodological Guidelines

Q. What statistical frameworks are recommended for analyzing dose-dependent toxicity data of PPH?

Use nonlinear regression models (e.g., Hill equation) to calculate LD50/LC50 values. For in vivo studies, apply Kaplan-Meier survival analysis and Cox proportional hazards regression. Pairwise comparisons (e.g., treated vs. control) should use ANOVA with post-hoc Tukey tests, ensuring p<0.05p < 0.05 significance .

Q. How are formulation challenges addressed when developing PPH-containing solid dosage forms?

  • Excipient compatibility : Screen for interactions using differential scanning calorimetry (DSC) and isothermal stress testing.
  • Dissolution optimization : Use USP Apparatus II (paddle) at 50 rpm with 0.1 N HCl as the medium. Target ≥85% drug release within 30 minutes.
  • Stability testing : Store batches at 40°C/75% RH for 6 months and monitor physicochemical changes .

Data Interpretation and Reporting

Q. How should researchers report conflicting data on PPH’s efficacy in urolithiasis management?

  • Meta-analysis : Pool data from randomized controlled trials (RCTs) using fixed/random-effects models. Assess heterogeneity via I² statistics.
  • Subgroup analysis : Stratify results by patient demographics (e.g., age, stone composition) and dosage regimens.
  • Mechanistic reconciliation : Compare in vitro calcium oxalate inhibition assays with clinical stone expulsion rates .

Q. What protocols ensure reproducibility in PPH synthesis and purification?

  • Stepwise documentation : Record reaction conditions (temperature, solvent, catalyst), purification steps (recrystallization solvents, column chromatography parameters), and yield at each stage.
  • Batch-to-batch consistency : Validate purity (≥98%) and impurity profiles (e.g., ≤0.1% residual solvents) across three independent synthesis batches .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.